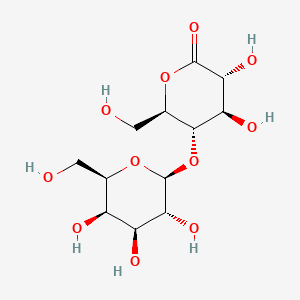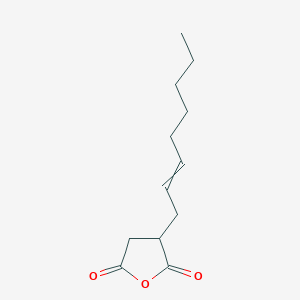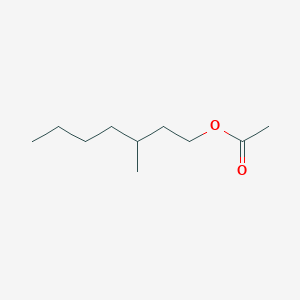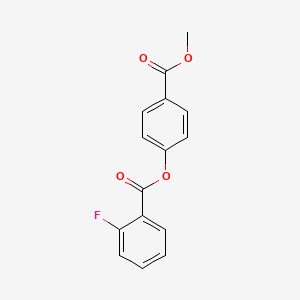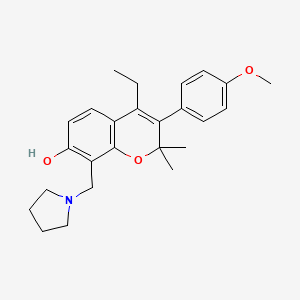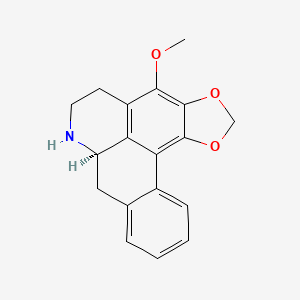
Norstephalagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Norstephalagine can be synthesized through the extraction and purification from plant sources such as Liriodendron tulipifera and Liriodendron chinense . The extraction process typically involves solvent partitioning and chromatographic separation techniques .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification methods, scaled up to accommodate larger quantities. This would involve the use of large-scale chromatography and solvent extraction equipment to isolate the compound from plant material.
Chemical Reactions Analysis
Types of Reactions: Norstephalagine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, norstephalagine is studied for its antioxidative properties, which make it a valuable compound for developing new antioxidants . Its unique structure also makes it a subject of interest for synthetic chemists aiming to create novel derivatives with enhanced properties.
Biology: this compound’s antioxidative and chemopreventive properties have significant implications in biology. It has been shown to inhibit the proliferation of human melanoma cells, making it a potential candidate for developing new anticancer therapies .
Medicine: In medicine, this compound’s potential as an anticancer agent is of particular interest. Its ability to inhibit melanoma cell growth suggests that it could be developed into a therapeutic agent for treating skin cancer and possibly other types of cancer .
Industry: Industrially, this compound could be used in the development of new pharmaceuticals and health supplements due to its antioxidative properties
Mechanism of Action
Norstephalagine exerts its effects primarily through its antioxidative properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . This mechanism is crucial in its chemopreventive action against melanoma cells, where it inhibits cell proliferation by reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds: Norstephalagine is structurally similar to other aporphine alkaloids such as liriodenine, anonaine, and liridine . These compounds share similar antioxidative and chemopreventive properties but differ in their specific molecular structures and biological activities.
Uniqueness: What sets this compound apart from these similar compounds is its specific efficacy against human melanoma cells . While other aporphine alkaloids also exhibit antioxidative properties, this compound’s unique structure may contribute to its enhanced chemopreventive activity.
Conclusion
This compound is a promising compound with significant potential in various scientific fields Its antioxidative and chemopreventive properties make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
80151-82-2 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(12R)-7-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1,6,8(20),14,16,18-hexaene |
InChI |
InChI=1S/C18H17NO3/c1-20-16-12-6-7-19-13-8-10-4-2-3-5-11(10)15(14(12)13)17-18(16)22-9-21-17/h2-5,13,19H,6-9H2,1H3/t13-/m1/s1 |
InChI Key |
TYZKUSBTFHNPMV-CYBMUJFWSA-N |
SMILES |
COC1=C2C(=C3C4=CC=CC=C4CC5C3=C1CCN5)OCO2 |
Isomeric SMILES |
COC1=C2C(=C3C4=CC=CC=C4C[C@@H]5C3=C1CCN5)OCO2 |
Canonical SMILES |
COC1=C2C(=C3C4=CC=CC=C4CC5C3=C1CCN5)OCO2 |
Synonyms |
norstephalagine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


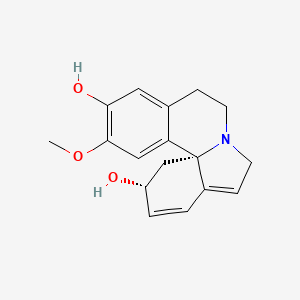
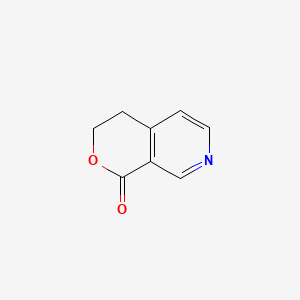

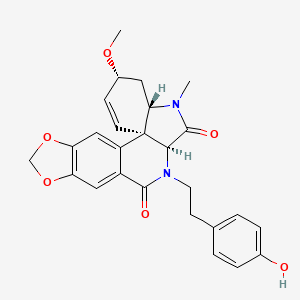
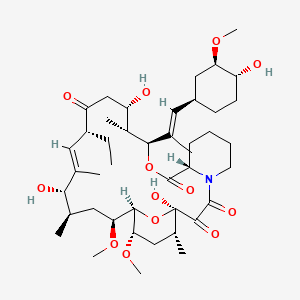
![2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate](/img/structure/B1220321.png)
![(6R,7R)-3-(Acetoxymethyl)-7-(4-carboxybutanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1220322.png)
